![molecular formula C11H9NO3 B1268783 5-(4-Methylphenyl)isoxazole-3-carboxylic acid CAS No. 33282-21-2](/img/structure/B1268783.png)
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Overview
Description
“5-(4-Methylphenyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It appears as white crystals . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells, and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Molecular Structure Analysis
The molecular structure of “5-(4-Methylphenyl)isoxazole-3-carboxylic acid” consists of an isoxazole ring attached to a carboxylic acid group and a methylphenyl group . The molecule has a molecular weight of 203.2 .Chemical Reactions Analysis
“5-(4-Methylphenyl)isoxazole-3-carboxylic acid” is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
“5-(4-Methylphenyl)isoxazole-3-carboxylic acid” appears as white crystals . It has a molecular weight of 203.2 . The melting point is between 184-190 °C .Scientific Research Applications
Reactant in Click/aza-Michael Reactions
This compound can be used as a reactant in Click/aza-Michael reactions . These reactions are a type of organic reaction that involve the addition of a nucleophile to a Michael acceptor, resulting in the formation of a new carbon-carbon bond.
Reactant in Oligomeric Alkyl Carbodiimide Esterification Reactions
It can also be used in oligomeric alkyl carbodiimide esterification reactions . These reactions involve the formation of an ester from a carboxylic acid and an alcohol in the presence of a carbodiimide.
Preparation of Aminopyrazole Amide Derivatives
This compound can be used in the preparation of aminopyrazole amide derivatives . These derivatives have been found to act as Raf kinase inhibitors in melanoma cells, suggesting potential applications in cancer treatment.
Preparation of Trifluoromethoxyphenyl (Thiazolyl)pyrroles
It can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles . These compounds are a type of heterocycle-bearing polyfunctionalized pyrroles, which have various applications in medicinal chemistry.
Core Structure in Drug Discovery
The isoxazole core structure, which is present in this compound, is widely used in drug discovery research . It has been found in many drugs, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These drugs have various therapeutic applications, including antibiotic, GABAA receptor agonist, neurotoxin, COX2 inhibitor, and immunosuppressant agent .
Synthesis of Trisubstituted Isoxazoles
This compound can potentially be used in the synthesis of trisubstituted isoxazoles . These compounds are difficult to access by other methods and have various applications in medicinal chemistry .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of “5-(4-Methylphenyl)isoxazole-3-carboxylic acid” could involve its use in the synthesis of various derivatives for potential applications in medicinal chemistry, given its role as a reactant in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .
properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNRVJWVNUYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359585 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |
CAS RN |
33282-21-2 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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